Home > Products > Screening Compounds P76861 > C3a (70-77) (TFA)
C3a (70-77) (TFA) -

C3a (70-77) (TFA)

Catalog Number: EVT-8218060
CAS Number:
Molecular Formula: C37H62F3N13O12
Molecular Weight: 938.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C3a (70-77) (TFA) refers to a peptide derived from the complement component C3a, which plays a significant role in the immune system. The designation "70-77" indicates the specific amino acid sequence of this peptide, while "TFA" signifies that it is synthesized using trifluoroacetic acid, a common reagent in peptide synthesis. C3a is known for its involvement in inflammatory responses and acts as an anaphylatoxin, which can induce various biological effects.

Source

C3a is produced from the cleavage of complement component C3 during the complement activation process. This process can be triggered by various stimuli, including pathogens and immune complexes. The peptide is primarily studied in immunology and biochemistry due to its significant role in host defense mechanisms.

Classification

C3a falls under the category of bioactive peptides and specifically belongs to the class of anaphylatoxins. Anaphylatoxins are small peptides that can induce inflammation and recruit immune cells to sites of infection or injury.

Synthesis Analysis

Methods

The synthesis of C3a (70-77) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process starts with a resin that is functionalized to bind the first amino acid.
    • Each subsequent amino acid is added after deprotecting the terminal amino group.
    • Trifluoroacetic acid is commonly used to remove protecting groups and cleave the peptide from the resin.
  2. Purification:
    • After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

C3a (70-77) consists of a specific sequence of amino acids that contributes to its biological activity. The exact sequence may vary depending on the source but typically includes residues that facilitate receptor binding and biological function.

Data

The molecular weight, isoelectric point, and other structural parameters are determined through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. These analyses provide insights into the stability and reactivity of the peptide.

Chemical Reactions Analysis

Reactions

C3a can undergo various biochemical reactions upon interacting with its receptors, primarily C3a receptor (C3aR). These interactions lead to signaling cascades that promote inflammation, chemotaxis of immune cells, and modulation of vascular permeability.

Technical Details

  1. Receptor Binding:
    • The binding affinity of C3a for its receptor can be assessed using radiolabeled ligands in competitive binding assays.
  2. Signal Transduction:
    • Activation of C3aR triggers intracellular signaling pathways involving G-proteins, leading to cellular responses such as degranulation of mast cells and release of pro-inflammatory cytokines.
Mechanism of Action

Process

C3a exerts its effects primarily through binding to C3aR on various immune cells, including mast cells, basophils, and eosinophils. This binding activates signaling pathways that result in:

  • Inflammation: Induction of vasodilation and increased permeability of blood vessels.
  • Chemotaxis: Attraction of leukocytes to sites of infection or injury.
  • Cell Activation: Enhancement of phagocytosis and release of additional inflammatory mediators.

Data

Studies have shown that C3a can enhance the production of interleukin-6 and other cytokines, further amplifying the immune response.

Physical and Chemical Properties Analysis

Physical Properties

C3a (70-77) is typically a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under appropriate storage conditions.

Chemical Properties

  1. Stability: The peptide is stable at low temperatures but may degrade at elevated temperatures or in acidic conditions.
  2. Solubility: Highly soluble in aqueous solutions due to its polar amino acid residues.

Relevant analyses such as circular dichroism spectroscopy can provide insights into its secondary structure, indicating whether it adopts alpha-helical or beta-sheet conformations under physiological conditions.

Applications

Scientific Uses

C3a (70-77) has several applications in scientific research:

  • Immunology Studies: Investigating its role in immune responses and inflammation.
  • Drug Development: Potential use as a therapeutic agent targeting inflammatory diseases.
  • Biomarker Research: Exploring its levels in various diseases as a potential biomarker for complement system activation.
Molecular Mechanisms of C3a (70-77) (Trifluoroacetate) in Complement System Signaling

Structural Determinants of C3a (70-77) (Trifluoroacetate) Bioactivity

Role of the C-Terminal Octapeptide in Receptor Specificity

The C-terminal octapeptide fragment of human complement component C3a, designated C3a (70-77) (Trifluoroacetate) and bearing the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), constitutes the minimal structural unit required for receptor engagement. This region corresponds to residues 70–77 of the full-length 77-amino-acid C3a anaphylatoxin [1] [10]. Biochemical and functional studies demonstrate that C3a (70-77) (Trifluoroacetate) retains approximately 1–2% of the biological activity of native C3a across diverse assay systems, including mast cell degranulation, smooth muscle contraction, and leukocyte modulation [1] [7] [10]. Despite this reduced potency, it exhibits high receptor specificity for the C3a Receptor 1 (C3a Receptor 1), mimicking the selectivity profile of the full-length ligand.

The C-terminal arginine (R77) is an absolute requirement for bioactivity. Removal or modification of this residue ablates functional activity, as demonstrated by the loss of leukocyte inhibitory factor (LIF) suppression capabilities in lymphocyte cultures upon C-terminal arginine cleavage [2] [10]. The pentapeptide core His-Leu-Gly-Leu-Ala (HLGLA, residues 73–77) contributes critically to receptor recognition, with alanine scanning mutagenesis revealing progressive reductions in potency upon sequential C-terminal substitutions. The Arg77 side chain is postulated to engage in ionic interactions with acidic residues within the C3a Receptor 1 extracellular domain, while hydrophobic residues (Leu74, Leu76, Ala77) facilitate core peptide docking [1] [10].

Table 1: Bioactivity Profile of C3a (70-77) (Trifluoroacetate) Compared to Native C3a

Functional AssayC3a (70-77) (Trifluoroacetate) ActivityNative C3a ActivityReference
LIF Generation Inhibition (Human Lymphocytes)50% at 10⁻⁸ M (PHA/Con A stimulus)50% at 10⁻⁸ M [2]
Mast Cell Degranulation~1-2% of maximal C3a response100% [7] [10]
Guinea Pig Ileum ContractionPartial agonist, cross-desensitizes with C3aFull agonist [7]
Receptor Binding Affinity (C3a Receptor 1)Reduced affinity compared to C3aHigh affinity [1] [3]

Conformational Dynamics and Disorder-to-Order Transition Upon Receptor Binding

Biophysical analyses reveal that C3a (70-77) (Trifluoroacetate) exists as an intrinsically disordered peptide in aqueous solution. Nuclear magnetic resonance spectroscopy studies of analogous C-terminal peptides (e.g., TLQP-21, a natural C3a Receptor 1 ligand) demonstrate random coil conformations with no persistent secondary structure in isolation or in membrane-mimetic environments [3] [5]. This structural flexibility contrasts sharply with the stable four-helix bundle core of full-length C3a but is crucial for its function.

Upon encountering C3a Receptor 1, C3a (70-77) (Trifluoroacetate) undergoes a ligand folding transition, adopting an ordered conformation. Solid-state NMR spectroscopy confirms that binding induces an α-helical structure within the peptide’s core region when complexed with cells expressing C3a Receptor 1 [5]. This disorder-to-order transition exemplifies a ‘folding-upon-binding’ mechanism, where the peptide gains structural rigidity only upon specific receptor contacts. The transition is driven by interactions between hydrophobic residues (Leu74, Leu76) and the receptor’s transmembrane domains, coupled with ionic anchoring of Arg77. The trifluoroacetate counterion may influence solubility but does not alter this fundamental conformational dynamism [3].

Table 2: Structural States of C3a (70-77) (Trifluoroacetate)

EnvironmentStructural StateKey Biophysical EvidenceFunctional Consequence
Aqueous Solution (Isolated)Intrinsically disordered (Random coil)NMR chemical shift index matching random coil values; No persistent helicityPre-organization not required for receptor recognition
Membrane Mimetics (Micelles)Remains largely disorderedMinimal NMR chemical shift perturbations in dodecylphosphocholineNo stable membrane association prior to receptor binding
Bound to C3a Receptor 1 (Cellular)Induced α-helix (Residues 73–77)NMR resonance shifts indicative of helical structure; Reduced dynamics in CP spectraStabilized interaction with receptor binding pocket

Interaction with C3a Receptor 1 (C3a Receptor 1)

Competitive Binding Assays with C3a Receptor 1 Antagonists

C3a (70-77) (Trifluoroacetate) binds competitively to the orthosteric site of C3a Receptor 1, as evidenced by displacement studies using selective receptor antagonists. The small molecule SB 290157, initially characterized as a C3a Receptor 1 antagonist, effectively competes with C3a (70-77) (Trifluoroacetate) for receptor occupancy. Photoaffinity labeling experiments demonstrate that pre-incubation with SB 290157 reduces cross-linking efficiency of biotinylated C3a-derived peptides to C3a Receptor 1 by >70%, confirming shared binding determinants [3].

Notably, SB 290157 exhibits paradoxical agonist activity in certain cellular contexts. In β-arrestin recruitment assays using C3a Receptor 1-transfected cells, SB 290157 functions as a full agonist, activating downstream signaling similarly to C3a (70-77) (Trifluoroacetate) and native C3a. This agonism is observed in calcium mobilization assays (RBL cells), enzyme-release assays (U-937 cells), and β-arrestin recruitment (CHO-NFAT-bla-Gα16 cells) [3]. These findings necessitate cautious interpretation of early functional data obtained using SB 290157 and highlight the pharmacological complexity of C3a Receptor 1 modulation by peptide ligands.

Table 3: Competitive Ligand Interactions at C3a Receptor 1

LigandBinding Affinity for C3a Receptor 1Functional ActivityEffect on C3a (70-77) Binding
Native C3aHigh (nM range)Full agonistComplete competition
C3a (70-77) (Trifluoroacetate)Low (μM range)Partial agonist (1-2% of C3a)Self-competition
SB 290157Moderate (Sub-μM range)Context-dependent agonist>70% inhibition
TLQP-21 (Rodent)Moderate (EC₅₀ ~10.3 μM)Full agonistExpected competition

β-Arrestin Recruitment and Signal Transduction Pathways

C3a (70-77) (Trifluoroacetate) activates canonical G-protein-coupled receptor (GPCR) signaling pathways upon C3a Receptor 1 engagement, culminating in β-arrestin recruitment. Quantitative assays in HTLA cells (engineered to express C3a Receptor 1 and a β-arrestin-Tobacco Etch Virus protease fusion) demonstrate that C3a (70-77) (Trifluoroacetate) recruits β-arrestin with an EC₅₀ in the low micromolar range (approximately 10–70 μM depending on species variant), significantly less potent than native C3a (EC₅₀ ~3 μM) but with similar efficacy at saturation [3] [5].

This recruitment initiates two primary signaling cascades:

  • Gαi/o-Protein Dependent Pathways: Triggering intracellular calcium flux, phosphoinositide 3-kinase activation, and extracellular signal-regulated kinases 1/2 phosphorylation, contributing to chemotaxis and degranulation.
  • β-Arrestin-Mediated Internalization: Facilitating receptor desensitization and endocytosis, while also scaffolding mitogen-activated protein kinase components for sustained signaling [3].

Species-specific differences exist in the peptide’s efficacy. Rodent-derived TLQP-21 (a structurally distinct C3a Receptor 1 agonist) activates human C3a Receptor 1 with higher potency (EC₅₀ = 10.3 μM) than human TLQP-21 (EC₅₀ = 68.8 μM), attributable to a single Ser20-to-Ala substitution in the human sequence. This highlights the exquisite sensitivity of C3a Receptor 1 signaling to minor peptide modifications, a principle extending to C3a (70-77) (Trifluoroacetate) interactions [5].

Properties

Product Name

C3a (70-77) (TFA)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C37H62F3N13O12

Molecular Weight

938.0 g/mol

InChI

InChI=1S/C35H61N13O10.C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1

InChI Key

HGZQOOSMIYRICB-WCQUZJSSSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.